molecular formula C16H16N2O3 B438272 N'-benzoyl-4-ethoxybenzohydrazide CAS No. 288254-91-1

N'-benzoyl-4-ethoxybenzohydrazide

Cat. No.: B438272
CAS No.: 288254-91-1
M. Wt: 284.31g/mol
InChI Key: QLJMOOWZAXXRHH-UHFFFAOYSA-N
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Description

N'-Benzoyl-4-ethoxybenzohydrazide is a benzohydrazide derivative characterized by a benzoyl group (-C₆H₅CO-) attached to the hydrazide nitrogen and a 4-ethoxy (-OCH₂CH₃) substituent on the benzene ring. This compound belongs to a broader class of hydrazide derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

For example:

  • Hydrazide intermediates are formed by reacting methyl esters with hydrazine hydrate (e.g., describes hydrazide preparation via ethanol reflux) .
  • Subsequent acylation or condensation with benzoyl chlorides or aldehydes introduces substituents. highlights the use of 4-ethylbenzoyl chloride to form N'-(4-ethylbenzoyl) derivatives .

The 4-ethoxy group likely enhances lipophilicity compared to hydroxy or methoxy analogs, influencing solubility and bioavailability.

Properties

CAS No.

288254-91-1

Molecular Formula

C16H16N2O3

Molecular Weight

284.31g/mol

IUPAC Name

N'-benzoyl-4-ethoxybenzohydrazide

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-10-8-13(9-11-14)16(20)18-17-15(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,19)(H,18,20)

InChI Key

QLJMOOWZAXXRHH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among benzohydrazide derivatives include:

  • Substituent Position : Electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups alter electronic properties.
  • Bulkiness : Ethoxy groups introduce steric hindrance compared to smaller substituents like methoxy.

Table 1: Comparative Data for Selected Benzohydrazides

Compound Name Substituents (R₁, R₂) Molecular Formula Yield (%) Melting Point (°C) Key Properties Reference
N'-Benzoyl-4-ethoxybenzohydrazide R₁=4-OCH₂CH₃, R₂=C₆H₅CO- C₁₆H₁₆N₂O₃ - - High lipophilicity Inferred
(E)-N¹-(4-Methoxybenzylidene)-H18 R₁=5-naphthalenyl, R₂=3-o-tolyl C₃₄H₂₈N₄O₂ 70.12 240–242 Anticancer activity
(E)-N¹-(4-Hydroxybenzylidene)-AD-H1 R₁=3-hydroxy-4-methoxy C₁₅H₁₃N₂O₄ - - α-Glucosidase inhibition
N'-(3-Ethoxy-4-hydroxybenzylidene)-... R₁=3-OCH₂CH₃, R₂=4-CH₃ C₁₇H₁₈N₂O₃ - - Intramolecular H-bonding

Key Observations :

  • Lipophilicity : Ethoxy-substituted derivatives (e.g., this compound) exhibit higher logP values than methoxy or hydroxy analogs, enhancing membrane permeability .
  • Thermal Stability: Melting points for methoxybenzylidene derivatives (230–245°C) suggest robust crystalline structures stabilized by hydrogen bonding (e.g., notes O–H···N interactions) .

Structural and Crystallographic Insights

  • Hydrogen Bonding : and emphasize intramolecular O–H···N and intermolecular N–H···O bonds, which stabilize crystal lattices and influence solubility .
  • Dihedral Angles : In , the dihedral angle between benzene rings in (E)-N'-(4-hydroxybenzylidene)-3-nitrobenzohydrazide is 3.9°, indicating near-planar geometry conducive to π-π stacking .

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